3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound featuring a bicyclo[2.2.2]octane core. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which includes a thiophene ring and a bicyclo[2.2.2]octane framework, makes it a candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple aromatic compounds. For instance, a common method involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Attachment of the Cyclopropylcarbamoyl Group: This step involves the introduction of the cyclopropylcarbamoyl group to the thiophene ring. This can be achieved through nucleophilic substitution reactions using cyclopropylamine and appropriate activating agents.
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane structure can be synthesized via Diels-Alder reactions, where a diene reacts with a dienophile under thermal or catalytic conditions.
Coupling Reactions: The final step involves coupling the thiophene derivative with the bicyclo[2.2.2]octane derivative using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction of carbonyl groups.
Substitution Reagents: Halogens (e.g., bromine) for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential interactions with biological macromolecules make it a candidate for drug discovery. Its ability to form stable complexes with proteins and enzymes can be exploited to develop new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. For instance, the compound may inhibit specific enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid: This compound shares the bicyclo[2.2.2]octane core but differs in the substituents on the aromatic ring.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar core structure but lack the thiophene ring and the cyclopropylcarbamoyl group.
Uniqueness
The uniqueness of 3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid lies in its combination of a bicyclo[2.2.2]octane core with a thiophene ring and a cyclopropylcarbamoyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H26N2O4S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N2O4S/c27-21(18-14-6-8-15(9-7-14)19(18)24(29)30)26-23-20(22(28)25-16-10-11-16)17(12-31-23)13-4-2-1-3-5-13/h1-5,12,14-16,18-19H,6-11H2,(H,25,28)(H,26,27)(H,29,30) |
InChI Key |
FHJZVGCDWRDORB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)NC5CC5 |
Origin of Product |
United States |
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